molecular formula C21H24N2O6 B554835 (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid CAS No. 2274-58-0

(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid

Cat. No. B554835
CAS RN: 2274-58-0
M. Wt: 400.4 g/mol
InChI Key: VBENHRFIEOLOJJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid” is an organic compound with the molecular formula C18H26N2O6 . It is a solid substance at room temperature . The compound is also known as Cbz-Orn(Boc)-OH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 . This code provides a way to represent the molecule’s structure using text, and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.41 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Unique Self-Catalyzed Bio-Benzoxazine

A study focused on the development of a bio-based benzoxazine, incorporating novel renewable acid-containing diamines like 4,4-bis[5-(aminomethyl)furan-2-yl]pentanoic acid (BAFP), which was utilized as a precursor. The benzoxazine exhibited self-catalytic characteristics and a lower onset ring-opening polymerization temperature compared to its counterparts. This research highlights the potential of renewable acid-containing diamines in producing environmentally friendly polymeric materials with desirable thermal properties (Zhu et al., 2020).

Synthesis and Structural Analysis of W(CO)5 Complexes

In the realm of IR-detectable metal–carbonyl tracers, W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid were synthesized. These complexes exhibited thermal stability and sharp, intense absorption bands, indicating their suitability for spectroelectrochemical applications. The study provides insights into the structural and electrochemical characteristics of these complexes, contributing to the field of metal–organic frameworks and their potential applications (Kowalski et al., 2009).

Photophysical Properties of Lanthanide-based Coordination Polymers

Research on lanthanide-based coordination polymers, assembled from derivatives of 3,5-dihydroxy benzoates, delved into their syntheses, crystal structures, and photophysical properties. The study is pivotal in understanding the application of these coordination compounds in the field of materials science, particularly in light-harvesting and luminescence (Sivakumar et al., 2011).

Synthesis of Diaminopimelic Acid Analogues

The synthesis of diaminopimelic acid analogues through radical decomposition and subsequent conjugate addition with selectively protected dehydroamino acids was investigated. This research could have implications in the field of biochemistry, particularly in the synthesis of complex amino acids and peptides (Sutherland & Vederas, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBENHRFIEOLOJJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid

CAS RN

2274-58-0
Record name N2,N5-Bis[(phenylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2274-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N5-dibenzyloxycarbonyl-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.